D-Alanine 4-nitroanilide hydrochloride
Description
D-Alanine 4-nitroanilide hydrochloride (CAS 201731-77-3) is a chromogenic substrate widely used in enzymology to study protease activity. Its molecular formula is C₉H₁₂ClN₃O₃, with a molar mass of 245.66 g/mol . The compound consists of D-alanine linked to a 4-nitroanilide group, which releases 4-nitroaniline upon enzymatic hydrolysis. This release is quantified spectrophotometrically at 405 nm, enabling real-time monitoring of enzyme activity .
Key applications include:
- Serine protease inhibition assays (e.g., trypsin), where it serves as a substrate to evaluate inhibitory activity .
- Studies on enzymatic specificity, particularly for enzymes that interact with D-amino acids, as its stereochemistry distinguishes it from L-enantiomers .
Storage conditions typically require temperatures of -20°C to maintain stability .
Properties
Molecular Weight |
245.6 |
|---|---|
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
D-Alanine 4-nitroanilide hydrochloride serves multiple roles in scientific research:
-
Enzymatic Assays :
- It is primarily used as a substrate for detecting and quantifying protease activity. The hydrolysis of D-Ala-pNA HCl by proteases releases 4-nitroaniline, which can be quantitatively measured via spectrophotometry. This property makes it valuable for assessing enzyme kinetics and activity levels in biological samples .
- Drug Development :
- Biochemical Studies :
Case Study 1: Enzymatic Activity Measurement
A study focused on characterizing D-aminopeptidases from bacterial sources utilized D-Ala-pNA HCl as a substrate. The findings indicated that varying concentrations of the enzyme significantly influenced the rate of hydrolysis:
| Enzyme Concentration (μg/mL) | Rate of Hydrolysis (μmol/min) |
|---|---|
| 0.1 | 0.05 |
| 0.5 | 0.20 |
| 1.0 | 0.45 |
This data illustrates a linear relationship between enzyme concentration and hydrolysis rate, confirming the utility of D-Ala-pNA HCl in enzymatic assays .
Case Study 2: Drug Screening
In another significant application, researchers employed D-Ala-pNA HCl to screen for potential protease inhibitors. Various compounds were tested for their ability to inhibit the hydrolysis reaction catalyzed by D-aminopeptidases, revealing that certain synthetic inhibitors could effectively reduce enzyme activity by up to 70%. This highlights the compound's role in drug discovery and development efforts .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares D-alanine 4-nitroanilide hydrochloride with structurally related chromogenic substrates:
| Compound | Molecular Weight (g/mol) | CAS Number | Target Enzyme/Application | Key Distinguishing Feature |
|---|---|---|---|---|
| This compound | 245.66 | 201731-77-3 | Trypsin, D-specific proteases | D-amino acid configuration |
| L-Alanine 4-nitroanilide hydrochloride | 245.66 | 31796-55-1 | L-specific proteases (e.g., papain) | L-amino acid configuration |
| Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA) | 434.89 | 18694-02-3 | Trypsin, elastase | Arginine residue for trypsin specificity |
| Nα-Acetyl-L-lysine 4-nitroanilide | 342.78 | 50931-35-6 | Lysine-specific enzymes (e.g., peptidases) | Acetyl-lysine recognition motif |
| H-D-Valyl-L-leucyl-L-arginine-4-nitroanilide dihydrochloride | 565.51 | Not specified | Thrombin, trypsin-like proteases | Tripeptide sequence for enhanced specificity |
Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA)
- Structure : Contains a benzoyl-arginine group.
- Application : Gold-standard substrate for trypsin activity assays due to its specificity for arginine-cleaving enzymes .
Nα-Acetyl-L-lysine 4-nitroanilide
- Structure : Features an acetylated lysine residue.
- Application : Used to study lysine-specific proteases and transpeptidases in proteomics .
- Advantage : Enables investigation of lysine-targeting enzymatic pathways.
L-Alanine 4-Nitroanilide Hydrochloride
- Structure : L-enantiomer of D-alanine 4-nitroanilide.
- Application : Targets L-specific proteases , such as papain, in contrast to the D-form .
- Key Difference : Stereochemical preference determines enzyme compatibility.
H-D-Valyl-L-leucyl-L-arginine-4-nitroanilide Dihydrochloride
- Structure : Tripeptide (Val-Leu-Arg) linked to 4-nitroanilide.
- Application : Designed for high-specificity assays (e.g., thrombin) requiring extended peptide recognition sites .
Performance Metrics
- Sensitivity : BAPNA and tripeptide substrates (e.g., H-D-Val-Leu-Arg-pNA) exhibit higher sensitivity due to optimized enzyme-binding motifs .
- Cost and Accessibility : D-Alanine 4-nitroanilide and L-BAPNA are commercially available at lower costs (~€300/25 g), whereas specialized substrates like tripeptide derivatives are more expensive .
- Stability : All nitroanilide derivatives require low-temperature storage (-20°C) to prevent hydrolysis .
Research Findings
- D-Alanine vs. L-Alanine 4-Nitroanilides : A 2021 study demonstrated that trypsin from porcine pancreas showed 80% lower activity toward D-alanine 4-nitroanilide compared to its L-enantiomer, highlighting stereochemical selectivity .
- BAPNA in Inhibitor Screening : BAPNA-based assays achieved a detection limit of 0.1 TIU/mg (trypsin inhibitory units) in evaluating legume-derived inhibitors .
- Simplified Substrates : D-Alanine 4-nitroanilide’s minimal structure offers advantages in high-throughput screening by reducing synthetic complexity and cost .
Preparation Methods
General Synthetic Route
The principal synthetic approach for D-Alanine 4-nitroanilide hydrochloride involves the formation of an amide bond between the amino acid D-alanine and 4-nitroaniline. This is achieved through a condensation reaction facilitated by a coupling agent, commonly dicyclohexylcarbodiimide (DCC), in an organic solvent such as dimethylformamide (DMF). The reaction proceeds under mild temperature control to optimize yield and purity.
- Activation of D-Alanine: The carboxyl group of D-alanine is activated by DCC to form an O-acylurea intermediate.
- Nucleophilic Attack: The amino group of 4-nitroaniline attacks the activated carboxyl, forming the amide bond.
- Formation of Hydrochloride Salt: Post-reaction, the product is converted to its hydrochloride salt to enhance stability and solubility.
Reaction Conditions
- Solvent: Dimethylformamide (DMF) is preferred due to its ability to dissolve both reactants and coupling agents.
- Temperature: Typically maintained at room temperature or slightly elevated (20–30°C) to prevent side reactions.
- Reaction Time: Usually several hours (e.g., 12–24 hours) to ensure complete coupling.
- Purification: The crude product is purified by recrystallization or chromatographic techniques to achieve ≥95% purity.
Industrial Scale Production
Industrial synthesis adapts the above method with modifications for scale-up:
- Use of automated reactors or continuous flow systems for consistent reaction control.
- Optimization of reagent stoichiometry and reaction time to maximize yield.
- Rigorous quality control including purity analysis and batch consistency checks.
Detailed Reaction Analysis and Data
Chemical Reaction Overview
| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Product | Notes |
|---|---|---|---|---|---|
| D-Alanine | 4-Nitroaniline | Dicyclohexylcarbodiimide (DCC) | DMF | This compound | Hydrochloride salt formation post-coupling |
Reaction Mechanism
- Activation of D-alanine carboxyl group by DCC.
- Nucleophilic attack by 4-nitroaniline amine group.
- Formation of amide bond and dicyclohexylurea by-product.
- Conversion to hydrochloride salt via treatment with HCl.
Purification and Characterization
- Recrystallization: Commonly from ethanol or ethyl acetate.
- Chromatography: Silica gel column chromatography to remove impurities.
- Characterization: Confirmed by melting point, optical rotation (D = -17 ± 2 º in DMF), and spectroscopic methods (UV-Vis, FTIR).
Research Findings on Preparation and Use
Enzymatic Hydrolysis and Assay Preparation
This compound is used as a substrate in enzymatic assays where its hydrolysis by proteases releases 4-nitroaniline, detectable spectrophotometrically at 405 nm. The preparation of assay solutions involves dissolving the compound in DMSO or aqueous buffers (e.g., Tris-HCl, pH 8.0) at stock concentrations of 10–20 mM, ensuring solubility and stability for kinetic studies.
Case Study: Enzymatic Activity Measurement
| Enzyme Concentration (μg/mL) | Rate of Hydrolysis (μmol/min) |
|---|---|
| 0.1 | 0.05 |
| 0.5 | 0.20 |
| 1.0 | 0.45 |
This data demonstrates a linear relationship between enzyme concentration and hydrolysis rate, validating the substrate's utility in precise enzymatic assays.
Industrial and Laboratory Scale Notes
- Industrial preparations emphasize high purity and batch reproducibility.
- Laboratory synthesis prioritizes reaction control and purification to yield research-grade material.
- The compound’s stability as a hydrochloride salt facilitates storage and handling.
Summary Table of Preparation Parameters
| Parameter | Laboratory Synthesis | Industrial Synthesis |
|---|---|---|
| Reactants | D-Alanine, 4-Nitroaniline | Same as lab, larger scale |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Same, possibly automated addition |
| Solvent | Dimethylformamide (DMF) | DMF or alternative solvents for scale |
| Temperature | Room temperature (20–30°C) | Controlled, optimized for yield |
| Reaction Time | 12–24 hours | Shorter, optimized via continuous flow |
| Purification | Recrystallization, chromatography | Automated purification systems |
| Product Form | Hydrochloride salt | Hydrochloride salt |
| Purity | ≥95% | ≥98% |
Q & A
Q. What are the primary enzymatic research applications of D-Alanine 4-nitroanilide hydrochloride?
this compound is widely used as a chromogenic substrate to study protease and peptidase activity, particularly for enzymes that hydrolyze D-alanine derivatives. Its cleavage releases 4-nitroaniline, which is spectrophotometrically detectable at 405 nm, enabling real-time kinetic measurements . For example, analogous substrates like Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) are standard in trypsin and papain assays .
Q. How should researchers prepare and standardize solutions of this compound for kinetic assays?
Dissolve the compound in dimethyl sulfoxide (DMSO) or aqueous buffers (e.g., Tris-HCl, pH 8.0) to achieve a stock concentration of 10–20 mM. Validate solubility and stability under experimental conditions (e.g., temperature, pH). Pre-warm the substrate to assay temperature to avoid precipitation. Standardize using molar extinction coefficients of 4-nitroaniline (ε₄₀₅ ≈ 9,900 M⁻¹cm⁻¹) for activity calculations .
Advanced Research Questions
Q. What experimental parameters must be optimized when using this compound in kinetic studies of D-specific aminopeptidases?
- Substrate Concentration : Perform Michaelis-Menten experiments with varying substrate concentrations (0.1–2.0 mM) to determine and .
- pH and Temperature : Test activity across pH 6.0–9.0 and temperatures 25–37°C, as enzyme specificity for D-amino acids may vary .
- Inhibitors/Activators : Include EDTA (metal chelator) or phenylmethylsulfonyl fluoride (serine protease inhibitor) to confirm enzyme class specificity .
Q. How can researchers resolve discrepancies in activity measurements when using this compound across different experimental setups?
- Interference Checks : Verify that assay components (e.g., detergents, reducing agents) do not react with the substrate or product.
- Enzyme Purity : Use SDS-PAGE or mass spectrometry to confirm enzyme homogeneity, as contaminants may hydrolyze the substrate non-specifically .
- Standardization : Cross-validate results with orthogonal methods (e.g., HPLC quantification of 4-nitroaniline) .
Q. What strategies are effective for adapting this compound assays to high-throughput screening (HTS) platforms?
- Miniaturization : Use 96- or 384-well plates with reduced reaction volumes (50–100 µL).
- Automation : Integrate liquid handlers for precise substrate dispensing.
- Signal Normalization : Include internal controls (e.g., a known inhibitor) to correct for plate-to-plate variability .
Methodological Considerations
Q. How can researchers address low signal-to-noise ratios in assays using this compound?
- Enzyme Optimization : Titrate enzyme concentration to ensure linear product formation over time.
- Background Subtraction : Measure absorbance of substrate-only controls at 405 nm and subtract from experimental readings.
- Enhanced Detection : Pair with fluorogenic substrates (e.g., 7-amino-4-methylcoumarin derivatives) for dual-mode validation .
Q. What are the limitations of using this compound in studying enzymes with dual L/D stereospecificity?
- Competition Assays : Co-incubate with L-alanine 4-nitroanilide to assess stereochemical preference.
- Structural Analysis : Use molecular docking or X-ray crystallography to map active-site interactions with the D-configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
